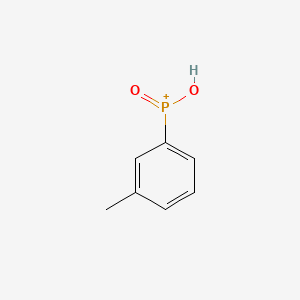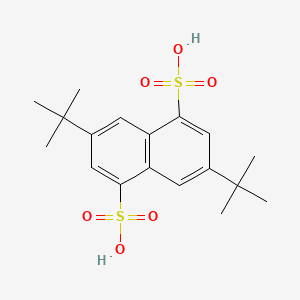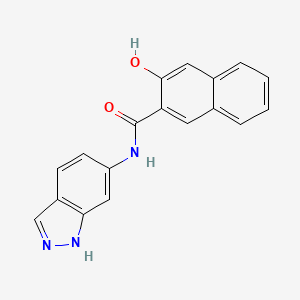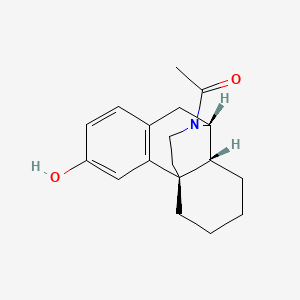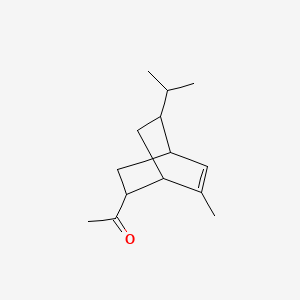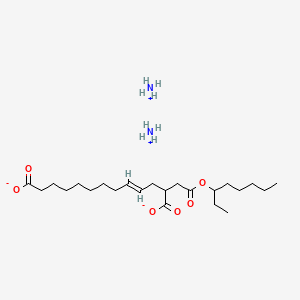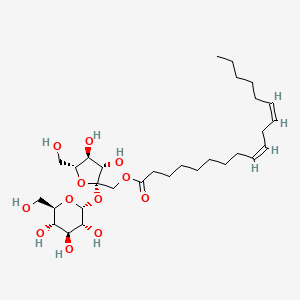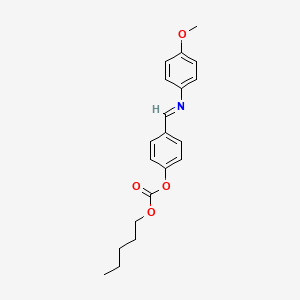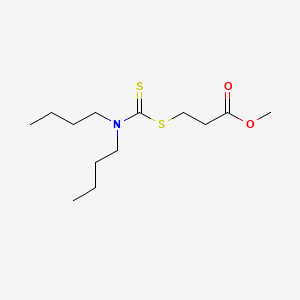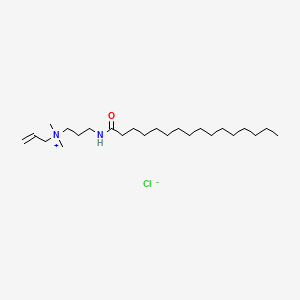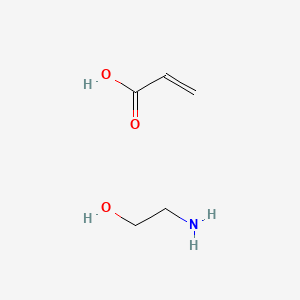
1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone is a unique organic compound characterized by its complex structure, which includes a phenyl group, a triphenylphosphoranyl group, and a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone typically involves the reaction of a phenyl-substituted ketone with a triphenylphosphine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and triphenylphosphoranyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces alcohols.
Applications De Recherche Scientifique
1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism by which 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1-Phenyl-5-mercaptotetrazole: Studied for its antifungal properties.
3-Methyl-4-formyl-1-phenyl-5-pyrazolone: Used in the synthesis of coordination compounds with lanthanides.
Uniqueness: 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone is unique due to its combination of a phenyl group, a triphenylphosphoranyl group, and a pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
6623-42-3 |
|---|---|
Formule moléculaire |
C29H28OP+ |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(5-oxo-5-phenylpentyl)-triphenylphosphanium |
InChI |
InChI=1S/C29H28OP/c30-29(25-15-5-1-6-16-25)23-13-14-24-31(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2/q+1 |
Clé InChI |
SVHPQBPOHOMHJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


